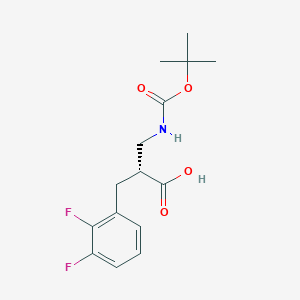
Boc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps. One common route includes the following steps:
Preparation of 2,3-difluorobenzyl alcohol: This can be achieved by the reduction of 2,3-difluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2,3-difluorobenzyl bromide: The alcohol is then converted to the bromide using phosphorus tribromide (PBr3) in toluene at elevated temperatures.
Industrial Production Methods
Industrial production methods for Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid, which can be further functionalized or used in peptide synthesis.
Applications De Recherche Scientifique
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance binding affinity and specificity to target proteins, while the amino acid backbone allows for incorporation into peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzyl Alcohol: A precursor in the synthesis of Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid.
2,3-Difluorobenzyl Bromide: Another intermediate used in the synthesis.
Uniqueness
Boc-®-3-amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the difluorobenzyl moiety. This combination allows for selective reactions and modifications, making it a versatile compound in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C15H19F2NO4 |
|---|---|
Poids moléculaire |
315.31 g/mol |
Nom IUPAC |
(2R)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Clé InChI |
SYBNWACGAPAHGD-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















